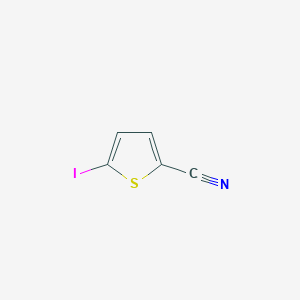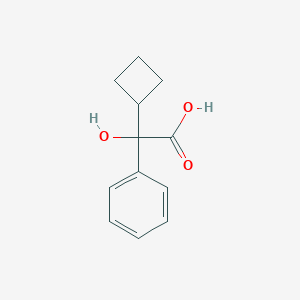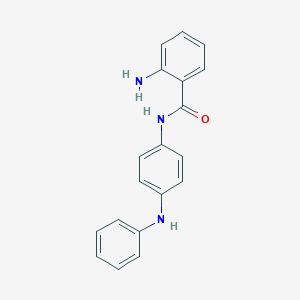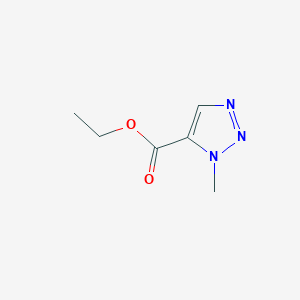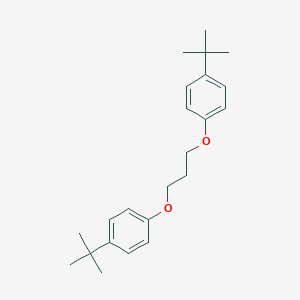
1,3-Bis(4-(tert-butyl)phénoxy)propane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(4-(tert-butyl)phenoxy)propane is a synthetic organic compound that belongs to the family of bisphenols. It is widely used in the manufacturing of polycarbonate plastics, epoxy resins, and other industrial products. This compound is known for its versatility and high perplexity, facilitating complex reactions and diverse applications ranging from drug synthesis to polymer design.
Applications De Recherche Scientifique
1,3-Bis(4-(tert-butyl)phenoxy)propane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a stabilizer in biological samples.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of high-performance materials, coatings, and adhesives.
Mécanisme D'action
Target of Action
A similar compound, 1,1- (propane-1,3-diyl)bis (4-tert-butylpyridinium) diiodide (mb327), has been shown to interact with the ion channel of the nicotinic acetylcholine receptor .
Mode of Action
It’s worth noting that ethers, a class of compounds to which this molecule belongs, can react with oxygen to form explosive peroxide compounds in a free radical process called autoxidation .
Result of Action
A related compound, mb399, has been shown to improve survival of animals poisoned with the organophosphorus nerve agent soman when used therapeutically in combination with hyoscine and physostigmine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(4-(tert-butyl)phenoxy)propane typically involves the reaction of 4-tert-butylphenol with 1,3-dibromopropane under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like acetone or dimethylformamide (DMF). The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom of the dibromopropane, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of 1,3-Bis(4-(tert-butyl)phenoxy)propane follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified through distillation or recrystallization to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis(4-(tert-butyl)phenoxy)propane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the tert-butyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bisphenol A: Another bisphenol compound used in the production of polycarbonate plastics and epoxy resins.
1,3-Bis(4-hydroxyphenyl)propane: Similar structure but with hydroxyl groups instead of tert-butyl groups.
4,4’-Methylenebis(2,6-di-tert-butylphenol): A related compound with methylene linkage and tert-butyl groups.
Uniqueness
1,3-Bis(4-(tert-butyl)phenoxy)propane is unique due to its specific structure, which imparts high thermal stability and resistance to oxidation. The presence of tert-butyl groups enhances its solubility in organic solvents and its ability to participate in a wide range of chemical reactions. This makes it a versatile compound with diverse applications in various fields .
Propriétés
IUPAC Name |
1-tert-butyl-4-[3-(4-tert-butylphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O2/c1-22(2,3)18-8-12-20(13-9-18)24-16-7-17-25-21-14-10-19(11-15-21)23(4,5)6/h8-15H,7,16-17H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKFOUZFBQVZDH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCCOC2=CC=C(C=C2)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00367140 |
Source


|
| Record name | 1,3-Bis(4-(tert-butyl)phenoxy)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00367140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102756-13-8 |
Source


|
| Record name | 1,3-Bis(4-(tert-butyl)phenoxy)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00367140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3h)-one](/img/structure/B178025.png)

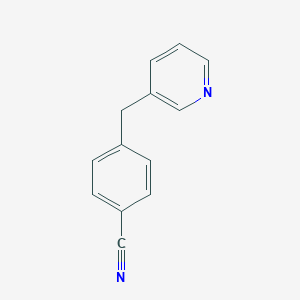
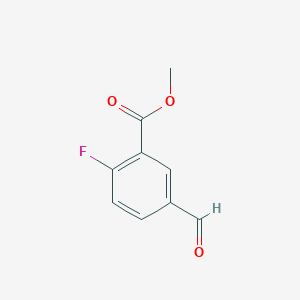
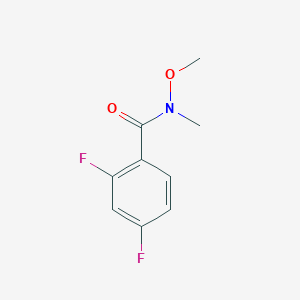
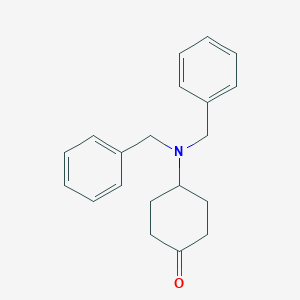


![2-(1H-benzo[d]imidazol-2-yl)benzoic acid](/img/structure/B178043.png)

